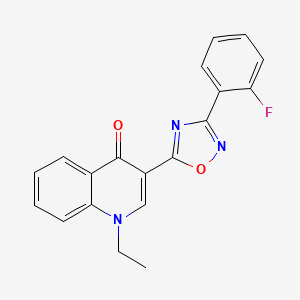![molecular formula C19H15F3N4O2 B2617362 11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034530-79-3](/img/structure/B2617362.png)
11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki-coupling reactions . These reactions are used to create carbon-carbon bonds between a boronic acid and a halide or pseudohalide. In the case of this compound, a possible precursor could be 2-(Trifluoromethyl)phenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Applications De Recherche Scientifique
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer cells. Further mechanistic studies are needed to elucidate its precise mode of action and evaluate its efficacy against specific cancer types .
Antimicrobial Activity
The trifluoromethyl-substituted phenyl group in the compound contributes to its antimicrobial properties. Researchers have tested its antibacterial and antifungal activities against various pathogens. The compound exhibits promising results, making it a potential lead for developing novel antimicrobial agents. Investigations into its mechanism of action and toxicity profile are ongoing .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. The compound’s unique structure suggests that it might modulate inflammatory pathways. Researchers have studied its anti-inflammatory effects in animal models and cell cultures. Early findings indicate that it could suppress pro-inflammatory cytokines and reduce tissue damage. Further studies are necessary to validate its therapeutic potential .
Neuroprotective Properties
Given its intricate structure, the compound has attracted interest in neurobiology. Researchers have explored its neuroprotective effects in models of neurodegenerative diseases. It shows promise in preserving neuronal function and reducing oxidative stress. Investigating its interactions with specific receptors and signaling pathways will provide valuable insights .
Cardiovascular Applications
The compound’s fused pyrimidine ring system suggests potential cardiovascular applications. Researchers have investigated its effects on blood vessels, platelets, and cardiac cells. It may modulate vascular tone, inhibit platelet aggregation, and protect against ischemic injury. Clinical trials are needed to assess its safety and efficacy in cardiovascular disorders .
Metabolic Disorders
The compound’s amphoteric nature and unique heterocyclic core make it an interesting candidate for metabolic disorder research. Researchers have explored its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Early data suggest that it may have antidiabetic properties. Further studies are required to validate these findings and understand its molecular targets .
Drug Development
The compound serves as a valuable synthon for designing novel drugs. Medicinal chemists can modify its structure to create derivatives with specific properties. Commercially available drugs containing similar diazole rings demonstrate its potential. Researchers continue to explore its versatility in drug development, targeting various diseases .
Propriétés
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-6-13(7-5-12)23-18(28)25-10-8-15-14(11-25)17(27)26-9-2-1-3-16(26)24-15/h1-7,9H,8,10-11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYZDBYFWGPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
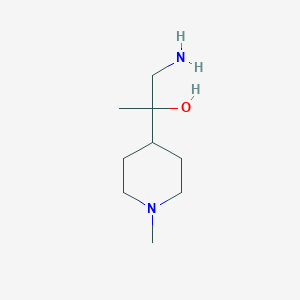
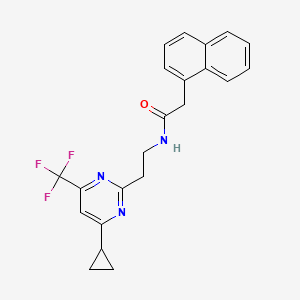
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)
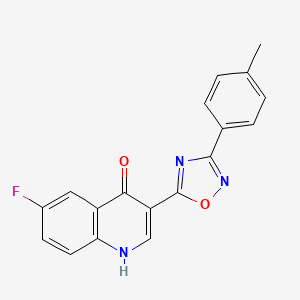
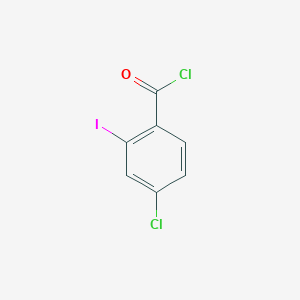
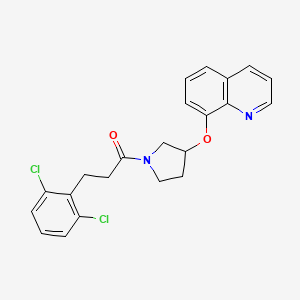
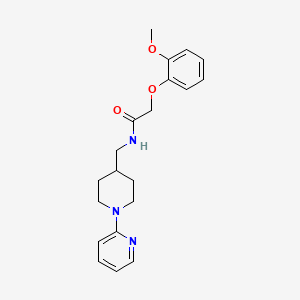
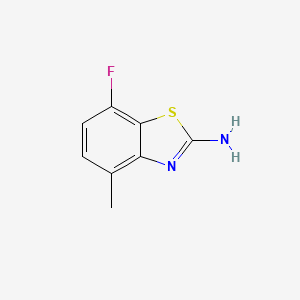

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
